Oxaceprol

Osteoarthritis Pain Management Clinical Trial

Oxaceprol inhibits leukocyte adhesion/migration into inflamed tissues—a mechanism distinct from COX-inhibiting NSAIDs. It does not inhibit prostaglandin synthesis in vitro, yielding 48% fewer GI adverse events vs. diclofenac. It uniquely stimulates chondrocyte glucosamine/proline uptake, enabling cartilage repair research. Ideal as a reference standard for decoupling leukocyte-mediated inflammation from COX pathways in osteoarthritis preclinical and clinical studies.

Molecular Formula C7H11NO4
Molecular Weight 173.17 g/mol
CAS No. 33996-33-7
Cat. No. B1677823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameOxaceprol
CAS33996-33-7
SynonymsJonctum
N-acetyl cis-4-hydroxy-L-proline
N-acetyl-4-hydroxyproline
N-acetylhydroxyproline
oxaceprol
oxaceprol, (cis)-isomer
Tejuntivo
Molecular FormulaC7H11NO4
Molecular Weight173.17 g/mol
Structural Identifiers
SMILESCC(=O)N1CC(CC1C(=O)O)O
InChIInChI=1S/C7H11NO4/c1-4(9)8-3-5(10)2-6(8)7(11)12/h5-6,10H,2-3H2,1H3,(H,11,12)/t5-,6+/m1/s1
InChIKeyBAPRUDZDYCKSOQ-RITPCOANSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
Solubility>26 [ug/mL] (The mean of the results at pH 7.4)
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Oxaceprol (CAS 33996-33-7) for Research and Formulation: N-Acetyl-L-Hydroxyproline Overview


Oxaceprol (N-acetyl-L-hydroxyproline) is a derivative of the amino acid L-proline that exhibits a distinctive anti-inflammatory profile. It is characterized by its action of inhibiting leukocyte adhesion and migration into inflamed tissues, a mechanism that contrasts sharply with the prostaglandin synthesis inhibition pathway typical of most nonsteroidal anti-inflammatory drugs (NSAIDs) [1]. The compound is well-established in osteoarthritis research and has been evaluated in multiple clinical trials, demonstrating a safety profile that differs significantly from traditional NSAIDs, which is a critical factor in scientific and procurement decisions [2].

Why Oxaceprol Cannot Be Substituted by Other Anti-Inflammatory Agents: Evidence of Atypical Mechanism and Distinct Clinical Outcomes


Procurement and research selection of Oxaceprol must be informed by its unique pharmacological fingerprint. Unlike conventional NSAIDs, Oxaceprol does not inhibit prostaglandin synthesis in vitro, a finding that underpins its distinct clinical safety and tolerability profile [1]. This mechanistic divergence translates into a reduced incidence of gastrointestinal adverse events compared to agents like diclofenac and ibuprofen, as confirmed in head-to-head clinical trials [2]. Furthermore, its ability to stimulate chondrocyte uptake of glucosamine and proline suggests a specific role in joint tissue metabolism not shared by other analgesics or anti-inflammatories [3]. Therefore, generic substitution based solely on anti-inflammatory class is scientifically unsound and may compromise specific research or therapeutic objectives.

Quantitative Differentiation of Oxaceprol: Head-to-Head Clinical and Preclinical Data Against Key Comparators


Superior Pain Reduction vs. Placebo in a Randomized Controlled Trial

Oxaceprol demonstrates statistically significant and clinically relevant superiority over placebo in reducing pain from osteoarthritis. In a 3-week randomized, double-blind, placebo-controlled trial of 167 patients with knee or hip osteoarthritis, the primary endpoint of pain following exercise was measured [1].

Osteoarthritis Pain Management Clinical Trial

Therapeutic Equivalence with Superior Tolerability Compared to Diclofenac

Oxaceprol provides equivalent pain relief to the widely used NSAID diclofenac but offers a better tolerability profile. A direct comparative study demonstrated that the improvement in the Lequesne index was nearly identical between the two treatments [1]. Crucially, a systematic review and meta-analysis of randomized trials confirmed that Oxaceprol is associated with a significantly lower risk of adverse events compared to active controls like diclofenac [2].

Osteoarthritis NSAID Comparison Gastrointestinal Safety

Comparable Efficacy to Low-Potency Opioids: Oxaceprol vs. Tramadol

Oxaceprol's analgesic efficacy is comparable to that of the low-potency opioid tramadol, offering a non-opioid alternative for osteoarthritis pain management. In a 12-week randomized controlled trial, the improvement in WOMAC scores for pain, stiffness, and physical function was not significantly different between the Oxaceprol and tramadol treatment arms [1].

Analgesic Comparison Opioid Alternative Pain Management

Cartilage Protection and Anti-Inflammatory Efficacy in Preclinical Models vs. Corticosteroids and NSAIDs

In a rabbit model of osteoarthritis, intra-articular Oxaceprol significantly reduced knee swelling and demonstrated histological protection of articular cartilage. Its efficacy was comparable to intra-articular corticosteroids for reducing swelling, but with a distinct mechanism and potentially better long-term safety profile for cartilage [1]. Furthermore, in a rat model of adjuvant arthritis, Oxaceprol was more effective than indomethacin at inhibiting periarticular soft tissue inflammation, highlighting a unique action not shared by all NSAIDs [2].

Chondroprotection Intra-articular Therapy Preclinical Model

Optimal Application Scenarios for Oxaceprol in Osteoarthritis and Inflammation Research


Investigating Non-Prostaglandin-Mediated Anti-Inflammatory Pathways

Utilize Oxaceprol as a tool compound to study leukocyte adhesion and migration as a distinct anti-inflammatory mechanism. Its demonstrated lack of effect on prostaglandin E2 release in vitro [1] allows researchers to decouple these pathways and explore the role of leukocyte infiltration in chronic inflammatory states like osteoarthritis and rheumatoid arthritis.

Developing Safer Analgesic Formulations for Chronic Pain Management

Oxaceprol's favorable safety profile, as evidenced by a 48% lower risk of adverse events compared to diclofenac in clinical trials [1], makes it an ideal candidate for developing long-term oral or intra-articular therapies for osteoarthritis. Its comparable efficacy to both NSAIDs and tramadol positions it as a central compound for creating next-generation analgesics with minimized gastrointestinal and dependency risks.

Chondroprotection and Cartilage Regeneration Studies

Leverage Oxaceprol in preclinical and in vitro models aimed at cartilage repair and protection. Data from animal studies show that intra-articular Oxaceprol not only reduces inflammation but also protects articular cartilage from degenerative changes [1]. This is supported by in vitro evidence showing that Oxaceprol stimulates the uptake of glucosamine and proline in chondrocytes [2], making it a key molecule for research into disease-modifying osteoarthritis drugs (DMOADs).

Reference Standard for Comparative Studies of Novel Anti-Arthritic Agents

Given its well-characterized efficacy against both placebo and active comparators like diclofenac and tramadol [1][2], Oxaceprol serves as a robust positive control or reference standard in preclinical and clinical research. Its unique, non-COX-inhibiting mechanism also provides a valuable benchmark for evaluating the differential effects of new chemical entities on joint inflammation and tissue metabolism.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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